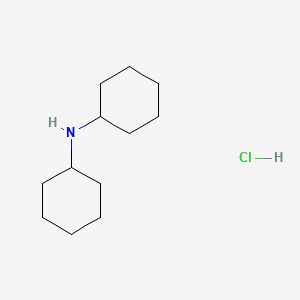
Dicyclohexylamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dicyclohexylamine hydrochloride and compounds with similar structures involves various methodologies, including the Hofmann elimination of quaternary ammonium salts, which has been identified as an efficient technique for industrial production. This method, among others, illustrates the diverse approaches to synthesizing complex organic molecules, highlighting the importance of catalytic technologies such as alkali and Lewis acid catalysis in these processes (Gogin et al., 2019).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of dicyclohexylamine hydrochloride were not directly found, related research indicates the significance of NMR spectroscopy, X-ray diffraction, and other analytical techniques in determining the molecular structures of complex organic compounds. These methodologies are critical in understanding the arrangement of atoms within a molecule and play a crucial role in the analysis of similar compounds (Failla et al., 2000).
Chemical Reactions and Properties
Research on compounds structurally related to dicyclohexylamine hydrochloride demonstrates a wide range of chemical reactions and properties, such as selective catalytic oxidation and hydroformylation. These studies shed light on the complex chemical behavior of these compounds, including reactivity, selectivity, and the influence of catalytic systems on their chemical transformations (Cao et al., 2018).
Wissenschaftliche Forschungsanwendungen
Inhibition of Bacterial Growth
Dicyclohexylamine hydrochloride has shown significant effects in inhibiting bacterial growth. For instance, Mattila, Honkanen-Buzalski, and Pösö (1984) found that 5 mM dicyclohexylamine completely arrested the growth of Streptococcus uberis and caused significant growth inhibition in other bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The study noted that the drug's effectiveness varied across different bacterial strains, with some showing resistance. This variance in sensitivity correlated with the bacteria's spermidine synthase sensitivity to dicyclohexylamine and its ability to lower spermidine concentration in bacterial cells (Mattila, Honkanen-Buzalski, & Pösö, 1984).
Genotoxicity Assessment
In the evaluation of dicyclohexylamine's genotoxic potential, Stanimirović et al. (2006) conducted a study focusing on its effects on mouse bone marrow cells. The research indicated significant increases in numerical and structural chromosomal aberrations at high doses of dicyclohexylamine. These findings suggest the compound's genotoxic potential in vivo, highlighting the importance of considering its usage in various medicinal contexts, particularly those involving human and veterinary medicine (Stanimirović et al., 2006).
Effects on Polyamine Content in Cells
Slotkin et al. (1984) investigated the impact of dicyclohexylamine on polyamine content in neonatal rat brain and heart. The study showed that dicyclohexylamine caused a dose-dependent depletion of spermidine, accompanied by a rise in other polyamines like putrescine and spermine. These alterations in polyamine levels were subject to tissue-specific compensatory metabolic adjustments, indicating that dicyclohexylamine's net activity involves its direct actions on spermidine synthesis combined with each tissue's response to polyamine depletion (Slotkin, Bartolome, Persons, & Whitmore, 1984).
Antifungal Properties
Kubis, Witek, and Szcześniak (1989) explored the antifungal properties of 2,4,5-trichlorophenol complexed with dicyclohexylamine in treating experimental mycosis. The study concluded that this complex exhibited comparable effectiveness to clotrimazole in treating mycosis, demonstrating the potential of dicyclohexylamine as an antifungal agent (Kubis, Witek, & Szcześniak, 1989).
Safety And Hazards
Dicyclohexylamine is combustible and corrosive . Avoid contact with acids, metals and strong oxidizing agents . Concentrated vapors may form explosive mixtures with air . Exposure to heated dicyclohexylamine may cause thermal burns . Heating the chemical to decomposition may release nitrogen oxides and other potentially toxic gases .
Zukünftige Richtungen
The behavior of dicyclohexylamine over a nickel catalyst in the gaseous phase under reaction conditions of 433–463 K and a high molar excess of hydrogenation gas during which the equilibrium reaction of hydrogenation/dehydrogenation plays an important role . Such reaction conditions are used in the industrial production of dicyclohexylamine by gas-phase hydrogenation of aniline or disproportionation of cyclohexylamine over a nickel catalyst .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMTFSPSVOWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383148 | |
| Record name | ST018529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine hydrochloride | |
CAS RN |
4693-92-9 | |
| Record name | Dicyclohexylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST018529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

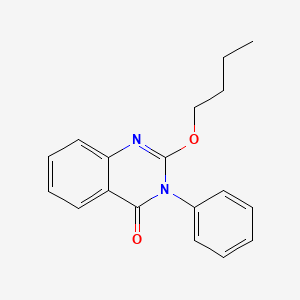
![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)
![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)
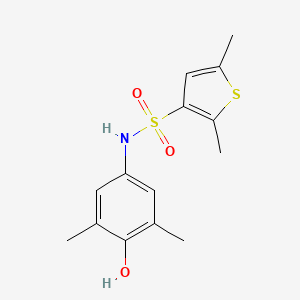
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224175.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224177.png)
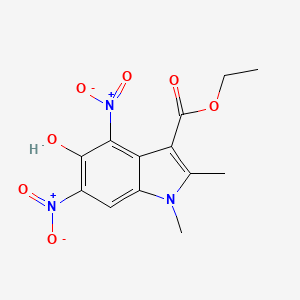
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B1224180.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)
![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)
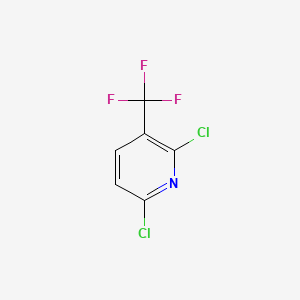
![3-Methyl-2-benzofurancarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1224186.png)